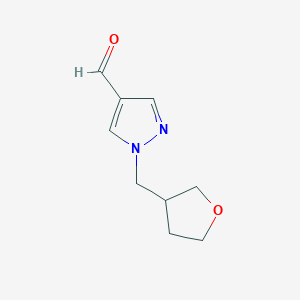

1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde

Overview

Description

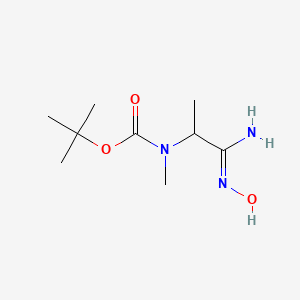

The compound “1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde” contains a tetrahydrofuran group, a pyrazole group, and an aldehyde group . Tetrahydrofuran is a colorless, volatile liquid that is used as a solvent in many chemical reactions . Pyrazole is a basic aromatic ring and is a component of various important bioactive compounds . The aldehyde group is often involved in condensation reactions.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the aldehyde group, which is often involved in nucleophilic addition reactions, and the basicity of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the aldehyde group could make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications

Antimicrobial Activity

Compounds similar to "1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde" have been utilized in the synthesis of various derivatives with potential antimicrobial properties. For instance, chitosan Schiff bases integrated with heteroaryl pyrazole derivatives exhibited notable antimicrobial activity against a spectrum of gram-negative and gram-positive bacteria as well as fungi. Notably, the biological activity varied depending on the specific Schiff base moiety. These derivatives demonstrated an absence of cytotoxic activity in MTT assays, highlighting their potential for safe antimicrobial applications (Hamed et al., 2020). Additionally, certain synthesized pyrazole derivatives displayed antimicrobial activities and moderate to good anti-oxidant activities, with in silico molecular docking studies indicating these compounds as good inhibitors of the E. coli MurB enzyme, showing promise for antibacterial applications (Bhat et al., 2016).

Synthesis and Structural Characterization

A series of pyrazole derivatives were synthesized and characterized, revealing their structural properties and potential as intermediates for further chemical reactions. One such study synthesized 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives, providing advantages such as simple work-up procedures, shorter reaction times, and good yields, showcasing the compound's utility in synthesizing novel chemical structures (Trilleras et al., 2013). Similarly, the synthesis and crystal structure of a closely related compound, 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, were reported, highlighting the potential of these compounds in the development of new pyrazole derivatives (Xu & Shi, 2011).

Promoting Plant Growth

Research indicates the use of pyrazole-carbaldehyde derivatives for promoting plant growth. A study synthesized novel quinolinyl chalcones from 3-(4-Hydroxy-1-methyl-1,2-dihydro-2-oxoquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyd and investigated their effects on the growth of selective crops, providing insights into the potential agronomical applications of these compounds (Hassan et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

A structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, is mentioned to be a deuterium-labeled γ-tocotrienol , which is an active form of vitamin E . Vitamin E is known to have antioxidant properties and plays a role in immune function, DNA repair, and other metabolic processes.

Mode of Action

If we consider the structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, it’s suggested that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

Considering the structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, it’s suggested that it could potentially affect the pharmacokinetic and metabolic profiles of drugs .

Pharmacokinetics

The structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, is suggested to have potential effects on the pharmacokinetic and metabolic profiles of drugs .

properties

IUPAC Name |

1-(oxolan-3-ylmethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-6-9-3-10-11(5-9)4-8-1-2-13-7-8/h3,5-6,8H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLUWGNRPSPPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

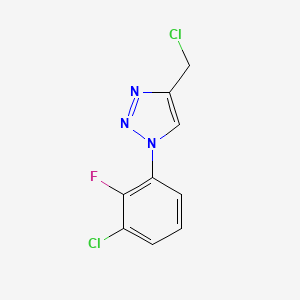

![4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467410.png)

![{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467411.png)

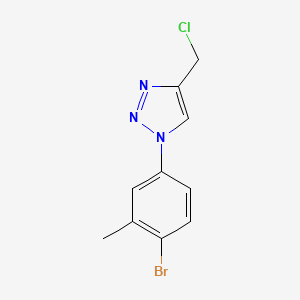

![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)

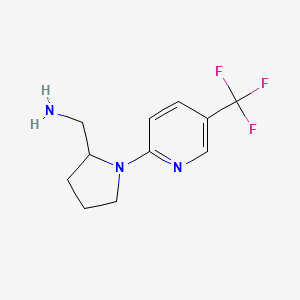

![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)